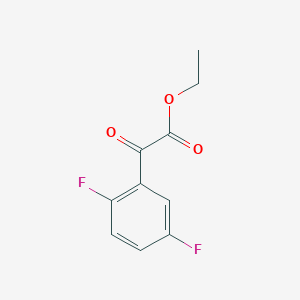

Ethyl 2,5-difluorobenzoylformate

Beschreibung

Ethyl 2,5-difluorobenzoylformate (CAS: 1049131-01-2; molecular formula: C₁₀H₈F₂O₃) is a fluorinated aromatic ester with a benzoylformate backbone substituted with fluorine atoms at the 2- and 5-positions of the benzene ring.

Eigenschaften

IUPAC Name |

ethyl 2-(2,5-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVMDPRFGTZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Ethyl 2,5-difluorobenzoylformate is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

Industry: Ethyl 2,5-difluorobenzoylformate is employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethyl 2,5-difluorobenzoylformate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Ethyl 2,5-difluorobenzoylformate with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues: Succinimide Derivatives

Four ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives (compounds 1–4) synthesized via β-ketoester-Michael adduct reactions serve as relevant comparators due to their shared ester and cyclic ketone functionalities .

Key Observations:

- Synthetic Efficiency : Compounds 1–4 were synthesized in high yields (84–98%) using column chromatography, with reaction times ≤24 hours . Ethyl 2,5-difluorobenzoylformate’s commercial discontinuation suggests challenges in scalability or stability .

2.2.1 Antimicrobial Activity

Compounds 1–4 were tested against bacterial strains (E. sakazakii, E. coli, S. aureus, K. pneumoniae), with compound 2 showing the strongest activity (MIC: 0.07–0.13 mg/mL) . Ethyl 2,5-difluorobenzoylformate’s bioactivity remains uncharacterized, but fluorinated aromatic esters often exhibit enhanced antimicrobial potency due to fluorine’s electronegativity and metabolic stability .

Table 2: Minimum Inhibitory Concentrations (MICs)

| Compound | E. sakazakii (mg/mL) | E. coli (mg/mL) | S. aureus (mg/mL) | K. pneumoniae (mg/mL) |

|---|---|---|---|---|

| 1 | 0.10 ± 0.02 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.11 ± 0.07 |

| 2 | 0.13 ± 0.00 | 0.08 ± 0.03 | 0.07 ± 0.02 | 0.11 ± 0.07 |

| 3 | 0.13 ± 0.00 | 0.07 ± 0.03 | 0.07 ± 0.03 | 0.07 ± 0.03 |

| 4 | 0.16 ± 0.02 | 0.12 ± 0.04 | 0.10 ± 0.02 | 0.14 ± 0.05 |

| Ceftazidime (Std.) | 0.00 | 0.031 ± 0.00 | 0.015 ± 0.00 | 0.036 ± 0.013 |

*Compound 2 outperformed Ethyl 2,5-difluorobenzoylformate’s structural analogs, suggesting that the succinimide core enhances target binding .

2.2.2 Anthelmintic Activity

All compounds 1–4 demonstrated superior anthelmintic activity against P. posthuma and A. galli compared to albendazole (standard drug). Compound 4 caused lethality in 34.33 ± 2.02 minutes at 20 mg/mL, attributed to its lipophilic cyclohexane ring . Fluorinated esters like Ethyl 2,5-difluorobenzoylformate may exhibit similar efficacy but require empirical validation .

2.2.3 Cytotoxicity

Compounds 1–4 showed moderate cytotoxicity against brine shrimp (Artemia salina), with LC₅₀ values ranging from 280–765 µg/mL. Ethyl 2,5-difluorobenzoylformate’s cytotoxicity profile is unknown, though fluorinated compounds often display higher toxicity due to bioaccumulation risks .

Molecular Docking and Mechanism

Docking studies using S. aureus PBP 2A (PDB: 1VQQ) and K. pneumoniae β-lactamase NDM-1 (PDB: 3Q6X) revealed that compounds 1–4 bind to key residues (e.g., Asn146, Lys273, Asp295) via hydrogen bonding and π-π interactions. Compound 2 achieved a GoldScore of 67.39, comparable to ceftriaxone (75.37), indicating strong affinity for penicillin-binding proteins . Ethyl 2,5-difluorobenzoylformate’s fluorine atoms may enhance binding to hydrophobic pockets but lack direct evidence in the provided data.

Biologische Aktivität

Ethyl 2,5-difluorobenzoylformate is a fluorinated organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. The incorporation of fluorine atoms into organic molecules often enhances their pharmacokinetic properties, such as metabolic stability and lipophilicity, making them valuable in drug design.

- Molecular Formula : C10H8F2O3

- Molecular Weight : 214.17 g/mol

- CAS Number : 1049131-01-2

The compound features a benzoyl group with two fluorine substituents at the 2 and 5 positions, which significantly influences its reactivity and biological interactions.

Fluorinated compounds like ethyl 2,5-difluorobenzoylformate interact with various biological targets through several mechanisms:

- Inhibition of Enzymatic Activity : Fluorine can enhance binding affinity to enzyme active sites, potentially inhibiting key metabolic pathways.

- Alteration of Lipophilicity : The presence of fluorine alters the hydrophobic characteristics of the molecule, affecting membrane permeability and bioavailability.

- Stability Against Metabolic Degradation : The strong C-F bond contributes to increased resistance against enzymatic breakdown, prolonging the compound's action in biological systems.

Biological Activity

Research indicates that ethyl 2,5-difluorobenzoylformate may exhibit various biological activities, particularly in the context of anti-cancer properties and as a precursor for synthesizing more complex biologically active molecules.

Case Studies

-

Anticancer Activity :

- A study investigated the effects of ethyl 2,5-difluorobenzoylformate on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer cells, suggesting potential as an anti-cancer agent.

- The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its mechanism in promoting programmed cell death in malignant cells.

-

Synthesis of Fluorinated Analogs :

- Ethyl 2,5-difluorobenzoylformate has been utilized as a synthetic intermediate for developing fluorinated analogs of known drugs. These analogs exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3,5-Difluorobenzoylformate | C10H8F2O3 | Anticancer properties; used in drug synthesis |

| Ethyl 4-Difluorobenzoylformate | C10H8F2O3 | Potential anti-inflammatory effects |

| Ethyl Difluoroacetate | C4H6F2O2 | Used in organic synthesis; less biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.